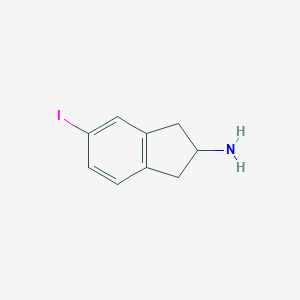

5-Iodo-2-aminoindane

概要

説明

5-Iodo-2-aminoindane is a chemical compound that belongs to the class of aminoindanes. It is known for its psychoactive properties and acts as a releasing agent of serotonin, norepinephrine, and dopamine . This compound was developed in the 1990s by a team led by David E. Nichols at Purdue University . It is a rigid analogue of p-iodoamphetamine and produces effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-aminoindane typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring . The reaction conditions often involve the use of solvents such as acetic acid or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

5-Iodo-2-aminoindane undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to remove the iodine atom, forming 2-aminoindane.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 2-aminoindane.

Substitution: Formation of various substituted aminoindanes depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemical research, 5-IAI serves as a reference compound for studying neurotransmitter release mechanisms. Its structural similarity to amphetamines allows researchers to explore its effects on monoamine transporters and its potential as a model for developing new psychoactive substances .

Biology

5-IAI has been investigated for its effects on neurotransmitter systems. Studies have shown that it increases the non-vesicular release of serotonin, dopamine, and norepinephrine, distinguishing it from other related compounds like MDAI which primarily inhibit monoamine reuptake . Additionally, research indicates that while 5-IAI can induce neurotoxicity, it is less harmful compared to its amphetamine analogs at similar doses .

Medicine

Case Study 1: Behavioral Effects in Animal Models

Case Study 2: Neurotoxicity Assessment

Research assessing the neurotoxic effects of 5-IAI revealed that while it does exhibit some serotonergic neurotoxicity at high doses, the effects are significantly lower than those observed with traditional amphetamines. This highlights the need for careful dosage considerations in potential therapeutic applications .

Analytical Methods for Detection

To identify 5-IAI in various samples, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed. These methods allow for accurate detection and quantification in forensic analyses, particularly concerning drug abuse cases .

作用機序

5-Iodo-2-aminoindane acts by releasing serotonin, norepinephrine, and dopamine from their storage sites in neurons . It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft and leading to increased neurotransmitter levels in the brain . This mechanism is similar to that of MDMA, resulting in psychoactive effects .

類似化合物との比較

Similar Compounds

5,6-Methylenedioxy-2-aminoindane (MDAI): Similar in structure but contains a methylenedioxy group.

2-Aminoindane (2-AI): Lacks the iodine atom and has different pharmacological properties.

5-Methoxy-6-methyl-2-aminoindane (MMAI): Contains a methoxy and methyl group instead of iodine.

Uniqueness

5-Iodo-2-aminoindane is unique due to its iodine substitution, which significantly affects its pharmacological profile. It is less neurotoxic compared to its amphetamine analogue, p-iodoamphetamine, and has distinct effects on neurotransmitter release .

生物活性

5-Iodo-2-aminoindane (5-IAI) is a synthetic compound belonging to the aminoindane family and is recognized for its psychoactive properties. It has garnered attention due to its structural similarity to other entactogens like MDMA, and its potential applications in pharmacology and neuroscience. This article provides a detailed overview of the biological activity of 5-IAI, including its receptor interactions, neurochemical effects, and behavioral implications based on various studies.

Chemical Structure and Properties

5-IAI is characterized by the presence of an iodine atom at the 5-position of the aminoindane structure, which influences its pharmacological profile. Its molecular formula is C9H10N·I, with a molecular weight of approximately 227.09 g/mol.

5-IAI exhibits significant affinity for several neurotransmitter receptors, particularly serotonin receptors. Key findings regarding its receptor interactions include:

- Serotonin Receptors : 5-IAI binds to multiple serotonin receptor subtypes, including:

- 5-HT2A : High affinity, implicated in hallucinogenic effects.

- 5-HT2B : Ki value of approximately 70 nM, indicating potent interaction.

- 5-HT2C : Also shows notable binding affinity.

- Adrenergic Receptors : It has been reported to interact with α2 adrenergic receptors with Ki values around 45 nM for α2C adrenoceptors, suggesting potential implications in mood regulation and anxiety .

Neurochemical Effects

Research indicates that 5-IAI can induce neurochemical changes similar to those produced by other entactogens. The following points summarize its neurochemical activity:

- Monoamine Transporter Interaction : 5-IAI has been shown to inhibit the uptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which may contribute to its psychoactive effects .

- Neurotoxicity : While less neurotoxic than some amphetamines, chronic exposure to high doses of 5-IAI has been linked to cognitive deficits and alterations in serotonergic markers in rodent models .

Behavioral Studies

Behavioral assessments in animal models have provided insights into the effects of 5-IAI on cognition and behavior:

- Long-term Behavioral Effects : In adolescent rats exposed to 5-IAI, significant alterations in behavior were observed post-exposure. Notably, these included impaired spatial learning as measured by the Morris Water Maze test, indicating potential long-term cognitive deficits .

- Drug Discrimination Tests : In rodent models, 5-IAI has been shown to fully substitute for MDMA in drug discrimination tests, suggesting it elicits similar subjective effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 5-IAI:

特性

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPYCDDPGNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927643 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132367-76-1 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132367-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-IODO-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-Iodo-2-aminoindan and why is it of interest to researchers?

A: 5-Iodo-2-aminoindan (5-IAI) is a synthetic compound that has emerged as a novel psychoactive substance (NPS). [, , ] It is structurally similar to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) and is often marketed as a “legal high” alternative to these controlled substances. [, , ] Researchers are interested in understanding its effects, pharmacology, and potential risks. [, ]

Q2: What are the potential risks associated with 5-IAI use?

A: Research on the toxicity of 5-IAI is still ongoing, but some studies have highlighted potential risks. Animal studies have reported fatal toxic effects. [] Furthermore, due to its mechanism of action involving serotonin, there is a risk of serotonin syndrome, particularly at high doses or when combined with other drugs that affect serotonin levels. []

Q3: Are there any analytical methods to identify 5-IAI in seized drug samples?

A: Yes, researchers have developed analytical techniques to identify 5-IAI. Gas chromatography-mass spectrometry (GC-MS) is a common method used to detect and quantify 5-IAI in various matrices, including seized drug samples. [, ] Colorimetric tests can also be employed for a preliminary identification. []

Q4: How does the structure of 5-IAI relate to its activity?

A: 5-IAI is a conformationally rigid analog of amphetamine due to its closed ring system. [] Modifications to the structure of 2-aminoindane, such as the addition of a 5-iodo group in 5-IAI, can significantly impact its activity, potency, and selectivity. [] Further research on structure-activity relationships is necessary to fully understand the impact of different substituents on the pharmacological profile of this class of compounds.

Q5: What are the long-term effects of 5-IAI use, especially in adolescents?

A: While more research is needed, studies in adolescent rats have shown that long-term exposure to 5-IAI can lead to behavioral deficits in adulthood, even after a period of abstinence. [] This suggests that 5-IAI may have detrimental effects on the developing brain, potentially impacting cognitive function and behavior.

Q6: Are there any known alternatives or substitutes for 5-IAI in a research setting?

A: Researchers often investigate other 2-aminoindane derivatives with varying substitutions as potential alternatives to 5-IAI. [, ] Comparing the performance, pharmacological properties, and potential toxicity of these analogs is crucial in identifying safer alternatives for research purposes.

Q7: What is the legal status of 5-IAI?

A: The legal status of 5-IAI varies globally. While marketed as a "legal high," it has been controlled in some countries and regions due to its potential for abuse and unknown health risks. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。